4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol
Description
4-{4-[(Methylamino)methyl]-1H-pyrazol-1-yl}phenol (CAS: 1551092-94-4) is a pyrazole-phenol hybrid compound with the molecular formula C₁₁H₁₃N₃O and a molecular weight of 203.24 g/mol . The structure comprises a phenol ring linked to a pyrazole moiety substituted with a methylamino-methyl group.
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-[4-(methylaminomethyl)pyrazol-1-yl]phenol |
InChI |
InChI=1S/C11H13N3O/c1-12-6-9-7-13-14(8-9)10-2-4-11(15)5-3-10/h2-5,7-8,12,15H,6H2,1H3 |
InChI Key |
FCPUVOVBTFBUBY-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN(N=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The choice of reagents and reaction conditions is critical to minimize by-products and ensure scalability .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The methylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues and their distinguishing features:
Pharmacological and Physicochemical Properties
- LQFM235 : Exhibits tissue-specific distribution in rats, with higher concentrations in kidneys (14,595.2 ng/g) compared to liver (8,235.3 ng/g), suggesting variable bioavailability .
- Trifluoromethyl-Furan Derivative (C₁₄H₉F₃N₂O₂) : The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the furan ring may influence electronic properties for receptor binding .
- Tris-pyrazolyl Derivative : Its solid-state dimerization via hydrogen bonding makes it relevant in crystal engineering and supramolecular chemistry .
Functional Group Impact on Bioactivity
- Piperazine (LQFM235) : The piperazine moiety, common in CNS-active drugs, likely contributes to LQFM235’s anxiolytic effects by modulating serotonin or dopamine receptors .
Biological Activity
The compound 4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol , a pyrazole derivative, has garnered interest in medicinal chemistry due to its diverse biological activities. Pyrazoles are known for their potential as therapeutic agents, exhibiting a range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Structure and Synthesis
The structure of this compound can be represented as follows:
Where denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The synthesis typically involves the reaction of phenolic compounds with hydrazine derivatives under controlled conditions to yield the desired pyrazole structure.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives possess significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit key signaling pathways involved in tumor growth and metastasis.
Case Study: MCF-7 Breast Cancer Cells
In a study examining the effects of various pyrazole derivatives on MCF-7 breast cancer cells, it was found that certain derivatives induced apoptosis and inhibited cell migration. The IC50 values ranged from 0.3 µM to 24 µM for different analogs, highlighting their potency as anticancer agents .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 5i | 0.3 | EGFR/VGFR2 Inhibition |
| 5a | 7.60 | Apoptosis Induction |
These results suggest that this compound may function similarly by targeting specific receptors involved in cancer progression.
Anti-inflammatory Activity
Pyrazole derivatives have also been reported to exhibit anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.
Mechanism of Action
The anti-inflammatory activity is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes and the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. Studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains.
Example: Antifungal Activity
In vitro tests demonstrated that certain pyrazole derivatives exhibited significant antifungal activity against pathogenic fungi with IC50 values ranging from 11.91 µg/mL to 28.84 µg/mL .
| Pathogen | IC50 (µg/mL) |
|---|---|
| Cytospora sp. | 26.96 |
| Colletotrichum gloeosporioides | 14.92 |
| Alternaria solani | 16.98 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications in the phenolic ring or substitutions on the pyrazole moiety can significantly affect potency and selectivity.
Key Findings:
- Substituents at specific positions on the phenyl ring enhance anticancer activity.
- The presence of electron-withdrawing groups increases antimicrobial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
